molecular formula C18H14FN3OS B12294792 (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone

(5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B12294792
M. Wt: 339.4 g/mol
InChI Key: PSQAFJFHYSPZEC-UHFFFAOYSA-N
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Description

(5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the indolin-1-yl and aminothiazolyl intermediates, followed by their coupling with a 4-fluorophenylmethanone derivative. Common reagents used in these reactions include bases, acids, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-chlorophenyl)methanone
  • (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-bromophenyl)methanone
  • (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-methylphenyl)methanone

Uniqueness

Compared to similar compounds, (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone may exhibit unique properties due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic profile.

Properties

Molecular Formula

C18H14FN3OS

Molecular Weight

339.4 g/mol

IUPAC Name

[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H14FN3OS/c19-14-4-1-11(2-5-14)17(23)22-8-7-13-9-12(3-6-16(13)22)15-10-24-18(20)21-15/h1-6,9-10H,7-8H2,(H2,20,21)

InChI Key

PSQAFJFHYSPZEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CSC(=N3)N)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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